5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one - 1913-72-0

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1210747
CAS Number: 1913-72-0
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction with Methyl-N-aryldithiocarbamates: This method yields 3-substituted 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. [ [] ]
  • Reaction with Aryl Isothiocyanates: Similar to the previous method, this reaction also leads to the formation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. [ [], [] ]
  • Reaction with Monoaryl Thiourea and Ethyl Cyanoacetate: This multistep approach involves the initial formation of N1-(substituted aryl)-2-mercaptopyrimidine-4(3H)-one, which then undergoes cyclocondensation with acetylacetone to afford the desired pyridopyrimidinone scaffold. [ [] ]
Chemical Reactions Analysis

The 2-thioxo derivatives of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one have been shown to undergo S-alkylation reactions. This reaction preferentially occurs at the sulfur atom under both liquid-liquid and solid-liquid phase transfer conditions using various alkylating agents. [ [] ]

Applications
  • Antibacterial Agents: Several derivatives of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. [ [], [], [], [], [], [] ]
  • Antifungal Agents: Some derivatives have exhibited promising antifungal activity against fungal pathogens. [ [], [] ]
  • Histamine H1-Receptor Antagonists: N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-one derivatives have been identified as potential histamine H1-receptor antagonists. [ [] ]
  • AKT1 Inhibitors: Research has explored the potential of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives as AKT1 inhibitors for the treatment of acute myeloid leukemia (AML). [ [], [] ]
  • EGFR Inhibitors: Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown potential as inhibitors of epidermal growth factor receptor (EGFR), a target for cancer therapy. [ [] ]
  • SIRT2 Inhibitors: A 5,6,7,8‐Tetrahydrobenzo[4,5]thieno[2,3‐d]pyrimidin‐4(3H)‐one derivative was identified as a highly selective SIRT2 inhibitor with potential neuroprotective effects. [ [] ]
  • 17β-HSD1 Inhibitors: (Di)cycloalkenothieno[2,3‐d]pyrimidin‐4(3H)‐one derivatives have shown potential as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target for breast cancer treatment. [ [], [] ]

2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This class of compounds represents a key intermediate in the synthesis of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. They are characterized by the presence of a thioxo group (C=S) at the 2-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core. Research highlights the synthesis of these compounds via cyclocondensation reactions using 2-amino-3-carbethoxy-4,6-dimethylpyridine with either methyl-N-aryldithiocarbamates or aryl isothiocyanates. [, , ] Studies also explore their S-alkylation reactions under different conditions, leading to the exclusive formation of S-alkylated products. [, , ]

    Relevance: These compounds are considered structurally related to 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one due to the shared pyrido[2,3-d]pyrimidin-4(3H)-one core structure. The key difference lies in the presence of the 2-thioxo substituent, which serves as a versatile handle for further derivatization and is a key focus in the explored synthetic pathways. [, , ]

2-Methylthio-6-phenylazo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. [, ] The synthesis involved a multistep approach starting from 2-amino-3-carbethoxy-4,6-dimethylpyridine. Key steps included diazo coupling, reaction with aryl isothiocyanates, cyclization, and S-methylation using dimethyl sulfate. [, ]

    Relevance: This series exhibits close structural similarity to 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one. They share the core pyrido[2,3-d]pyrimidin-4(3H)-one structure and maintain the 5,7-dimethyl substitutions. The notable addition is the 2-methylthio and 6-phenylazo groups, introduced to modulate biological activity and explore structure-activity relationships within this chemical space. [, ]

N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones

    Compound Description: This series of compounds was designed as potential histamine H1-receptor antagonists. [] The design rationale involved incorporating pharmacophoric features known to interact with the histamine H1-receptor. The synthesis involved a series of cyclocondensation reactions, methylation, and nucleophilic substitution reactions. Synthesized compounds were evaluated for their histamine H1-receptor antagonistic activity using in vitro and in vivo models. []

    Relevance: This series is built upon the 5,7-dimethylpyrido(2,3-d)pyrimidin-4(3H)-one core structure, highlighting its potential as a scaffold for developing histamine H1-receptor antagonists. The modifications at the N1 and 2-position with various aryl and amine substituents are designed to optimize interactions with the target receptor. []

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives

    Compound Description: Research identified these compounds, specifically the derivative T126, as potent AKT1 inhibitors with promising anti-cancer activity against acute myeloid leukemia (AML). [, ] The discovery stemmed from the serendipitous finding of an in-house compound and subsequent rational design efforts. These compounds exhibit a distinct tricyclic core structure incorporating a thieno[2,3-d]pyrimidin-4(3H)-one moiety fused with a tetrahydrobenzo ring. [, ]

    Relevance: While not directly sharing the pyrido[2,3-d]pyrimidin-4(H)-one core, these compounds are included due to the presence of the closely related thieno[2,3-d]pyrimidin-4(3H)-one moiety. This structural similarity highlights the broader relevance of this heterocyclic scaffold in medicinal chemistry and drug discovery, particularly for developing kinase inhibitors. [, ]

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

    Compound Description: This broad class of compounds has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including anticancer, antibacterial, and analgesic properties. [, , , , , , , , , , , , , , ] Researchers have explored various synthetic approaches to access these compounds, often involving multi-step procedures with modifications at different positions of the thieno[2,3-d]pyrimidin-4(3H)-one core to modulate their activity and pharmacological profiles.

2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives

    Compound Description: This series of compounds represents a class of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives specifically designed and synthesized for their potential antibacterial activity. [] The synthesis involved a multi-step approach starting from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides. These compounds were then evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []

    Relevance: These compounds share the core pyrido[2,3-d]pyrimidin-4(3H)-one structure with 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one, highlighting its potential as a scaffold for developing antibacterial agents. The modifications at the 2, 3, 5, and 7 positions introduce structural diversity and modulate the compounds' interactions with bacterial targets. []

Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives

    Compound Description: This research focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating a 1,3-diarylpyrazole moiety. [] The synthetic approach involved a series of reactions starting from a pyridine-2(1H)-thione derivative. The study highlights the potential of these complex heterocyclic systems in medicinal chemistry. []

    Relevance: These compounds demonstrate the exploration of diverse heterocyclic frameworks incorporating the pyrido[2,3-d]pyrimidin-4(3H)-one core or closely related systems. While structurally more complex, the shared pyrimidine and pyridine ring systems with 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one highlight a common foundation and the potential for generating diverse compound libraries. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

    Compound Description: This specific compound, containing both thieno[2,3-d]pyrimidine and chromene moieties, was synthesized through a multi-step procedure involving the reaction of a pyrazole amine with a substituted chromenone. [] The study primarily focused on optimizing the synthetic route and characterizing the newly formed compound.

    Relevance: Although structurally more complex than 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one, this compound is included due to the presence of the thieno[2,3-d]pyrimidine moiety. This shared structural element highlights the potential for combining different heterocyclic systems, potentially leading to compounds with new biological activities. []

3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

    Compound Description: This compound, ICL-SIRT078, represents a novel, highly selective SIRT2 inhibitor. [] It exhibits over 50-fold selectivity for SIRT2 over SIRT1, 3, and 5. ICL-SIRT078 demonstrated potent neuroprotective effects in a cellular model of Parkinson's disease, making it a promising candidate for further development. []

    Relevance: Similar to other thieno[2,3-d]pyrimidin-4(3H)-one containing compounds, ICL-SIRT078 is included due to the presence of this specific heterocyclic motif. The study highlights the broader relevance of this scaffold in medicinal chemistry and its potential for developing inhibitors against various biological targets. []

5‐Substituted‐6‐acetyl‐2‐amino‐7‐methyl‐5,8‐dihydropyrido‐[2,3‐d]pyrimidin‐4(3H)‐one derivatives

    Compound Description: This series of compounds were synthesized and evaluated for their antimycobacterial activity. [] Several of these compounds displayed potent activity against Mycobacterium tuberculosis H37Rv while showing low cytotoxicity against eukaryotic cells. Notably, compound 2l showed promising activity with a minimum inhibitory concentration of 1.95 µg/mL and a selectivity index of >250. This study suggests that these compounds may be potential leads for developing new antituberculosis drugs. []

    Relevance: These compounds share a high degree of structural similarity with 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one. The presence of the identical core structure, with only minor variations in substituents, underscores the significance of this scaffold for antimycobacterial activity. The variations at the 5, 6, and 7 positions allow for the exploration of structure-activity relationships and optimization of the antitubercular properties. []

Properties

CAS Number

1913-72-0

Product Name

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13)

InChI Key

HWGAGILTAOQBPD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=O)NC=N2)C

Canonical SMILES

CC1=CC(=C2C(=NC=NC2=O)N1)C

Isomeric SMILES

CC1=CC(=C2C(=NC=NC2=O)N1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.